2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine is a chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmaceuticals. This compound is known for its unique chemical properties, which make it an ideal candidate for various scientific research applications. In
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine involves the inhibition of DNA synthesis and cell division in cancer cells and bacteria. This compound targets the DNA of these cells, causing damage and preventing them from replicating. This mechanism of action has been extensively studied and has provided valuable insights into the development of new drugs and therapies for the treatment of cancer and bacterial infections.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the human body. This compound has been shown to have anti-inflammatory and antioxidant properties, which make it an ideal candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine in lab experiments include its unique chemical properties, which make it an ideal candidate for various scientific research applications. This compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and facilities for its handling and storage.
Zukünftige Richtungen
There are numerous future directions for research related to 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine. Some of these directions include the development of new drugs and therapies for the treatment of cancer, bacterial infections, and inflammation. Researchers are also exploring the potential applications of this compound in the treatment of various neurological disorders. Additionally, there is ongoing research into the potential toxicity and safety of this compound, as well as its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, and has been used in the development of various drugs and therapies for the treatment of various diseases. While there are limitations to its use in lab experiments, the potential applications of this compound are vast, and ongoing research is providing valuable insights into its mechanism of action, biochemical and physiological effects, and future directions for research.
Synthesemethoden
The synthesis of 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine involves the reaction of 2,8-dimethylpyrido[2,3-d]pyrimidine-4,6-dione with nitroethane in the presence of a strong base. The resulting product is then subjected to reduction using hydrogen gas and a palladium catalyst to obtain this compound. This synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has been used in the development of various drugs and therapies for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Eigenschaften
Molekularformel |
C9H9N3O2 |
---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2,8-dimethyl-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9N3O2/c1-6-4-3-5-11-8(6)10-7(2)9(11)12(13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
XWWCHTDGTULAHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC(=C2[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.